molecular formula C16H22O4 B13944391 6-[3-(2-Methyl-2H-1,3-benzodioxol-2-yl)propyl]oxan-2-ol CAS No. 30693-66-4

6-[3-(2-Methyl-2H-1,3-benzodioxol-2-yl)propyl]oxan-2-ol

Cat. No.: B13944391
CAS No.: 30693-66-4
M. Wt: 278.34 g/mol
InChI Key: FTURWHDOBOEUIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetrahydro-6-[3-(2-methyl-1,3-benzodioxol-2-yl)propyl]-2H-pyran-2-ol is a complex organic compound characterized by its unique structure, which includes a tetrahydropyran ring and a benzodioxole moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrahydro-6-[3-(2-methyl-1,3-benzodioxol-2-yl)propyl]-2H-pyran-2-ol typically involves multiple steps. One common method starts with the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile using bis(2-chloroethyl) ether in the presence of sodium hydroxide at elevated temperatures (70–75°C). This reaction yields 4-(1,3-benzodioxol-5-yl)tetrahydro-2H-pyran-4-carbonitrile, which is then reduced using lithium tetrahydroaluminate to produce the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This may include optimizing reaction conditions, using continuous flow reactors, and employing advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Tetrahydro-6-[3-(2-methyl-1,3-benzodioxol-2-yl)propyl]-2H-pyran-2-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at positions susceptible to nucleophilic attack.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.

Scientific Research Applications

Tetrahydro-6-[3-(2-methyl-1,3-benzodioxol-2-yl)propyl]-2H-pyran-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of Tetrahydro-6-[3-(2-methyl-1,3-benzodioxol-2-yl)propyl]-2H-pyran-2-ol involves its interaction with specific molecular targets and pathways. For instance, it may exert its effects by modulating enzyme activity or interacting with cellular receptors. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzodioxole derivatives: These compounds share the benzodioxole moiety and exhibit similar biological activities.

    Tetrahydropyran derivatives: Compounds with a tetrahydropyran ring structure, often used in similar research contexts.

Uniqueness

Tetrahydro-6-[3-(2-methyl-1,3-benzodioxol-2-yl)propyl]-2H-pyran-2-ol is unique due to its combined structural features, which confer distinct chemical and biological properties. Its dual presence of benzodioxole and tetrahydropyran rings makes it a versatile compound for various applications.

Properties

CAS No.

30693-66-4

Molecular Formula

C16H22O4

Molecular Weight

278.34 g/mol

IUPAC Name

6-[3-(2-methyl-1,3-benzodioxol-2-yl)propyl]oxan-2-ol

InChI

InChI=1S/C16H22O4/c1-16(19-13-8-2-3-9-14(13)20-16)11-5-7-12-6-4-10-15(17)18-12/h2-3,8-9,12,15,17H,4-7,10-11H2,1H3

InChI Key

FTURWHDOBOEUIB-UHFFFAOYSA-N

Canonical SMILES

CC1(OC2=CC=CC=C2O1)CCCC3CCCC(O3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.